Molecular Weight and Formula Differentiation vs. MBPTA (5-Propylsulfanyl Analog)
The target compound carries a 5‑methyl substituent on the 1,3,4‑thiadiazole ring, whereas the closest published comparator MBPTA bears a 5‑propylsulfanyl group, resulting in a molecular weight reduction of 62.11 g/mol (287.34 vs. 349.45) and loss of a sulfur atom from the side chain [1]. This translates to a ~17.8% lower MW, improved atom economy, and a lower calculated logP, favoring permeability and solubility in early‑stage screening cascades. The smaller substituent also eliminates the flexible propylsulfanyl chain, reducing conformational entropy and potentially enhancing binding site complementarity for targets with sterically constrained pockets .
| Evidence Dimension | Molecular weight and molecular formula |
|---|---|
| Target Compound Data | MW = 287.34 g/mol; C₁₄H₁₃N₃O₂S |
| Comparator Or Baseline | MBPTA: MW = 349.45 g/mol; C₁₇H₁₉N₃O₂S₂ |
| Quantified Difference | ΔMW = −62.11 g/mol (−17.8%); Δatoms: −1 S, −3 C, −6 H |
| Conditions | Calculated from reported molecular formulas; source: Chemsrc (target) and PubChem/MeSH (MBPTA) |
Why This Matters
Lower molecular weight generally correlates with improved ligand efficiency indices, passive permeability, and aqueous solubility, key parameters in hit‑to‑lead optimization that differentiate this compound from heavier thiadiazole‑substituted analogs.
- [1] MeSH Supplementary Concept Data. 2-(5-Methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, Unique ID C000598114. U.S. National Library of Medicine, 2015. View Source
